4-chloro-N-(diphenylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(diphenylmethyl)benzamide is an organic compound with the molecular formula C20H16ClNO and a molecular weight of 321.8 g/mol . It is a derivative of benzamide, characterized by the presence of a chlorine atom at the para position of the benzene ring and a diphenylmethyl group attached to the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(diphenylmethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with diphenylmethanamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(diphenylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of oxidized derivatives, although specific products depend on the conditions used.
Scientific Research Applications
4-chloro-N-(diphenylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, although it is not yet a widely used drug.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(diphenylmethyl)benzamide involves its interaction with specific molecular targets, although detailed studies are limited . It is believed to exert its effects by binding to proteins or enzymes, thereby modulating their activity . The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N,N-dimethylbenzamide
- 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
Uniqueness
4-chloro-N-(diphenylmethyl)benzamide is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties compared to other benzamide derivatives .
Properties
CAS No. |
88229-32-7 |
---|---|
Molecular Formula |
C20H16ClNO |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-benzhydryl-4-chlorobenzamide |
InChI |
InChI=1S/C20H16ClNO/c21-18-13-11-17(12-14-18)20(23)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23) |
InChI Key |
KQIFBMDTKZJCEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.